![molecular formula C18H17FN2O2 B5648126 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

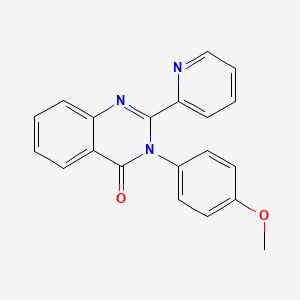

Synthesis Analysis

The synthesis of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide derivatives involves multiple steps, including the use of fluoroaniline precursors. One approach to synthesizing related fluoro-benzamide compounds involves the reaction of fluoroaniline with benzoyl derivatives under specific conditions. The preparation of these compounds often requires careful selection of reagents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield. For example, water-mediated synthesis has been used for creating complex fluoro-benzamide derivatives, indicating the versatility and adaptability of synthetic methods for such compounds (Jayarajan et al., 2019).

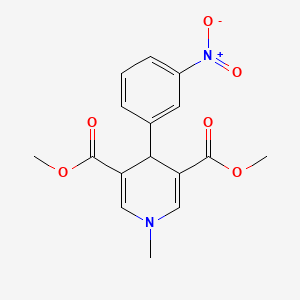

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide and its derivatives can be analyzed through various spectroscopic and crystallographic techniques. Studies on related compounds show the importance of N-H⋅⋅⋅N and N-H⋅⋅⋅O=C hydrogen bonding in determining the solid-state conformation and polymorphism. Computational modeling alongside experimental data helps in understanding the conformations and interactions at the molecular level, which are crucial for the physicochemical properties and reactivity of these compounds (Mocilac et al., 2012).

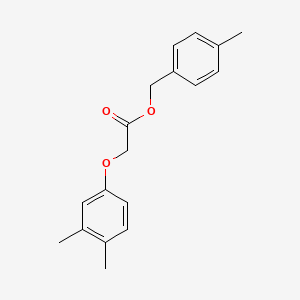

Chemical Reactions and Properties

The chemical reactivity of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide is influenced by its functional groups and molecular structure. Fluorination, for instance, plays a significant role in the chemical behavior of benzamides, affecting their electrophilic and nucleophilic properties. Research into the fluorocyclization of similar compounds has revealed interesting chemoselectivities and mechanistic insights, with the fluorine atom significantly impacting the reaction pathways and outcomes. Such studies are vital for developing new synthetic methods and understanding the underlying chemistry of fluorinated compounds (Yan et al., 2016).

Physical Properties Analysis

The physical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, such as melting point, solubility, and crystalline structure, are closely linked to its molecular architecture. For example, the presence of fluorine atoms can significantly influence the compound's physicochemical characteristics, including its melting behavior and solubility in various solvents. Studies on structurally related compounds highlight the importance of substituent patterns on these physical properties, providing valuable information for the design and synthesis of new materials with desired characteristics (Mocilac et al., 2012).

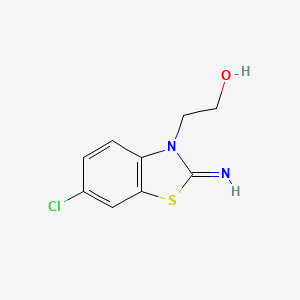

Chemical Properties Analysis

The chemical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The fluorine atom, known for its electronegativity and ability to form strong hydrogen bonds, impacts the compound's reactivity and interaction patterns. Explorations into the synthesis and reactivity of fluorinated heterocycles and benzamides shed light on the unique chemical properties of such compounds, paving the way for their use in diverse chemical transformations and as intermediates in the synthesis of pharmacologically active molecules (Wu et al., 2017).

Propiedades

IUPAC Name |

4-fluoro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)18(23)20-12-13-3-9-16(10-4-13)21-11-1-2-17(21)22/h3-10H,1-2,11-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHIILZHCGLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)

![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)

![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)